molecular formula C10H14N2O2 B14864021 Ethyl 2-amino-2-(3-methylpyridin-2-yl)acetate

Ethyl 2-amino-2-(3-methylpyridin-2-yl)acetate

Cat. No.: B14864021
M. Wt: 194.23 g/mol
InChI Key: JPPFCGMKZKWAIF-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2-(3-methylpyridin-2-yl)acetate is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an ethyl ester group, an amino group, and a methyl-substituted pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-2-(3-methylpyridin-2-yl)acetate typically involves the reaction of 3-methylpyridine-2-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The resulting ethyl ester is then subjected to aminolysis using ammonia or an amine to yield the desired product. The reaction conditions often involve refluxing the reactants in an appropriate solvent such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-(3-methylpyridin-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents used in organic solvents like tetrahydrofuran.

    Substitution: Acyl chlorides or anhydrides can be used in the presence of a base like pyridine to facilitate nucleophilic substitution.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

Ethyl 2-amino-2-(3-methylpyridin-2-yl)acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of ethyl 2-amino-2-(3-methylpyridin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-amino-2-(3-methylpyridin-2-yl)acetate can be compared with other similar compounds such as:

    Ethyl 2-amino-2-(pyridin-2-yl)acetate: Lacks the methyl group on the pyridine ring, which may affect its reactivity and biological activity.

    Ethyl 2-amino-2-(4-methylpyridin-2-yl)acetate: The methyl group is positioned differently, which can influence its chemical properties and interactions.

    Ethyl 2-amino-2-(3,5-dimethylpyridin-2-yl)acetate: Contains an additional methyl group, potentially altering its steric and electronic characteristics.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

ethyl 2-amino-2-(3-methylpyridin-2-yl)acetate

InChI

InChI=1S/C10H14N2O2/c1-3-14-10(13)8(11)9-7(2)5-4-6-12-9/h4-6,8H,3,11H2,1-2H3

InChI Key

JPPFCGMKZKWAIF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=C(C=CC=N1)C)N

Origin of Product

United States

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